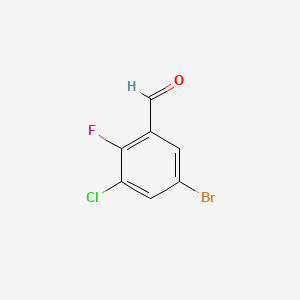

5-Bromo-3-chloro-2-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloro-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYXMAYYYOIEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679617 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-80-2 | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Halogenated Aromatic Aldehyde

5-Bromo-3-chloro-2-fluorobenzaldehyde, with the CAS number 1280786-80-2, is a polysubstituted aromatic aldehyde that has emerged as a valuable building block in the landscape of organic synthesis.[1][2][3][4][5] Its unique arrangement of electron-withdrawing halogen substituents—bromine, chlorine, and fluorine—on the benzaldehyde scaffold imparts a distinct reactivity profile, making it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, applications, and safety considerations for this important chemical entity.

Physicochemical Properties and Structural Elucidation

The inherent properties of this compound are dictated by the interplay of its constituent functional groups. The aldehyde moiety, being a meta-director and an electron-withdrawing group, along with the inductive effects of the halogens, significantly influences the electron density distribution within the aromatic ring. This, in turn, governs its reactivity in electrophilic and nucleophilic substitution reactions.

| Property | Value | Source(s) |

| CAS Number | 1280786-80-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₃BrClFO | [2][4] |

| Molecular Weight | 237.45 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [4] |

| Storage | Inert atmosphere, room temperature or 2-8°C | [1][4] |

Synthesis and Mechanistic Considerations

While specific, detailed peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, its synthesis can be logically approached through established methods of electrophilic aromatic substitution on a suitable precursor. A plausible synthetic strategy would involve the bromination of 3-chloro-2-fluorobenzaldehyde.

The directing effects of the existing substituents are crucial in determining the regioselectivity of the bromination. The fluorine at position 2 and the chlorine at position 3 are both ortho-, para-directing groups. However, the steric hindrance from the adjacent substituents would likely favor bromination at the less hindered position 5.

A general workflow for such a synthesis is proposed below:

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

Halogenated benzaldehydes are pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs).[] The presence of halogens can enhance the metabolic stability and binding affinity of a drug molecule. While specific, publicly documented examples of the direct use of this compound in the synthesis of named drug candidates are sparse, its structural motifs are present in various biologically active compounds.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents, thereby enabling the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

The aldehyde functionality can be readily converted into other functional groups. For instance, it can undergo oxidation to form the corresponding benzoic acid, reduction to a benzyl alcohol, or reductive amination to yield substituted benzylamines. It can also participate in condensation reactions to form Schiff bases, which are themselves an important class of biologically active compounds.

A United States patent describes a process where the related isomer, 3-bromo-5-chloro-2-fluorobenzaldehyde, is oxidized to 3-bromo-5-chloro-2-fluorobenzoic acid using potassium permanganate.[4] This transformation highlights a key reaction pathway that is also applicable to this compound.

Safety, Handling, and Storage

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification:

-

Skin Irritation: Causes skin irritation.[4]

-

Eye Irritation: Causes serious eye irritation.[4]

-

Respiratory Irritation: May cause respiratory irritation.[4]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing.

Handling and Storage:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Wash hands and any exposed skin thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere.[1][4]

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry. Its polysubstituted and electronically distinct nature provides a versatile platform for the construction of more complex molecules. While detailed characterization and application data in the public domain remain somewhat limited, the fundamental principles of organic chemistry suggest a broad scope of utility, particularly in the synthesis of novel compounds for pharmaceutical and materials science research. As synthetic methodologies continue to advance, the strategic application of such precisely functionalized building blocks will undoubtedly play a crucial role in the development of next-generation chemical entities.

References

- ECHO CHEMICAL CO., LTD. This compound. [Link]

- AOBChem USA. This compound. [Link]

- PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]

- CRO SPLENDID LAB. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-fluorobenzaldehyde: A Versatile Building Block in Organic Synthesis. [Link]

- Supporting Information for a scientific public

- SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]

- NCBI. 2-Bromo-5-fluorobenzaldehyde. [Link]

Sources

5-Bromo-3-chloro-2-fluorobenzaldehyde molecular weight

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde for Advanced Research Applications

Executive Summary: this compound is a tri-halogenated aromatic aldehyde that serves as a highly versatile and reactive intermediate in modern organic synthesis. Its unique substitution pattern, featuring electron-withdrawing bromine, chlorine, and fluorine atoms, imparts distinct electronic properties that are highly sought after in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of these halogens modulates the reactivity of the aldehyde group and provides multiple sites for further functionalization through cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, potential applications in drug discovery, and essential safety and handling information for laboratory professionals.

This compound is a synthetic organic compound valued as a building block in complex molecule synthesis.[1] Its core structure consists of a benzene ring functionalized with an aldehyde group and three different halogen atoms.

Core Compound Specifications

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 237.45 g/mol | [1][2] |

| Molecular Formula | C₇H₃BrClFO | [1] |

| CAS Number | 1280786-80-2 | [1][3] |

| Canonical SMILES | C1=C(C(=C(C=C1Br)C=O)F)Cl | N/A |

| InChI Key | WYDFJQCDJMWXQR-UHFFFAOYSA-N | [2] |

Structural and Reactivity Insights

The arrangement of the three halogen substituents on the benzaldehyde ring significantly influences its chemical behavior.

-

Electronic Effects : The fluorine, chlorine, and bromine atoms are all electron-withdrawing, which enhances the electrophilicity of the aldehyde's carbonyl carbon. This makes the compound particularly susceptible to nucleophilic attack, a key step in many synthetic transformations.[2][4]

-

Steric Hindrance : The fluorine atom at the ortho position (C2) relative to the aldehyde group creates steric hindrance, which can influence the regioselectivity of certain reactions.[2]

-

Orthogonal Reactivity : The distinct nature of the C-Br, C-Cl, and C-F bonds allows for selective functionalization. The C-Br bond is typically the most reactive site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds without disturbing the other halogen sites.

The molecular geometry is largely planar, though slight distortions in the benzene ring can occur due to the steric and electronic effects of the bulky halogen substituents.[2]

Synthesis and Purification Protocol

The synthesis of this compound typically involves the selective bromination of a suitable precursor, such as 3-chloro-2-fluorobenzaldehyde. The following protocol is a representative method adapted from established procedures for the synthesis of similar halogenated benzaldehydes.[5][6][7]

Experimental Methodology

Objective : To synthesize this compound via electrophilic aromatic substitution.

Materials :

-

3-Chloro-2-fluorobenzaldehyde

-

N-Bromosuccinimide (NBS) or Potassium Bromate/Sulfuric Acid

-

Dichloroethane or another suitable inert solvent

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure :

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-2-fluorobenzaldehyde (1 equivalent) in dichloroethane.

-

Bromination : Slowly add N-Bromosuccinimide (1.1 equivalents) to the solution. If using an alternative like potassium bromate, it would be added to a solution of sulfuric acid, with the starting aldehyde added dropwise at an elevated temperature (e.g., 90°C).[6][7]

-

Reaction Monitoring : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup : Cool the reaction mixture to room temperature. Wash the organic layer sequentially with an aqueous solution of sodium sulfite (to quench any remaining bromine) and then with brine.

-

Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization : Collect the appropriate fractions and concentrate to yield pure this compound. Confirm identity and purity using NMR spectroscopy and mass spectrometry.

Synthesis Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1280786-80-2 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

5-Bromo-3-chloro-2-fluorobenzaldehyde chemical properties

An In-depth Technical Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde: Properties, Reactivity, and Applications

Introduction

This compound is a tri-halogenated aromatic aldehyde that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring three distinct halogens (Fluorine, Chlorine, and Bromine) on a benzaldehyde scaffold, imparts a nuanced reactivity profile that is highly sought after by researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of these functional groups allows for selective transformations, making it an ideal starting material for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, synthesized from field-proven insights and authoritative data. We will delve into its core chemical properties, plausible synthetic routes, characteristic reactivity, and key applications, with a focus on the causality behind its chemical behavior.

Physicochemical and Structural Properties

The molecular structure of this compound is defined by a planar benzene ring, though minor distortions arise from the steric and electronic effects of the halogen substituents. The aldehyde group's orientation relative to the ring is typically a dihedral angle of 5–10°, a conformation that minimizes steric hindrance.[1] The presence of three distinct electron-withdrawing halogens significantly influences the molecule's electronic properties, rendering the aldehyde carbon highly electrophilic.[1]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1280786-80-2 | [2] |

| Molecular Formula | C₇H₃BrClFO | |

| Molecular Weight | 237.45 g/mol | [1][3] |

| Appearance | Reported as a yellow crystalline solid for a related isomer | [1] |

| Purity | Typically available at ≥97-98% for research purposes | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, chloroform, and DCM | [1] |

| Storage | Store under an inert atmosphere (e.g., Argon) at 2–8°C to prevent oxidation of the aldehyde group | [1][4] |

Structural Details (Based on related compounds): [1]

-

C-Br Bond Length: ~1.89–1.91 Å

-

C-Cl Bond Length: ~1.73–1.75 Å

-

C-F Bond Length: ~1.34–1.36 Å

-

Aldehyde C=O Bond Length: ~1.22 Å

Synthesis and Purification

The synthesis of multi-halogenated benzaldehydes often involves regioselective halogenation of a less substituted precursor. A plausible and common industrial approach for this compound would involve the directed bromination of 3-chloro-2-fluorobenzaldehyde. The existing ortho-fluoro and meta-chloro substituents act as directing groups, influencing the position of the incoming bromine atom.

Hypothetical Synthetic Workflow

A logical synthetic pathway would start with a suitable precursor and introduce the halogens in a controlled, regioselective manner.

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Bromination of a Halogenated Benzaldehyde

The following protocol is adapted from established methods for the synthesis of similar compounds, such as 5-bromo-2-fluorobenzaldehyde, and illustrates the core principles.[5][6][7]

Objective: To synthesize a bromo-substituted fluorobenzaldehyde via electrophilic aromatic substitution.

Materials:

-

2-Fluorobenzaldehyde (1.0 mol, 124.1 g)

-

Potassium Bromate (1.0 mol, 167 g)

-

65% Aqueous Sulfuric Acid (500 mL)

-

Methyl tert-butyl ether (MTBE) for extraction

-

Aqueous Sodium Sulfite solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: Equip a reactor with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser.

-

Acid Addition: Charge the reactor with 500 mL of 65% aqueous sulfuric acid.

-

Reagent Addition: Slowly add a mixture of 2-fluorobenzaldehyde and potassium bromate dropwise into the reactor over 2-3 hours. The causality here is crucial: slow addition is necessary to control the exothermic reaction and maintain the temperature at a stable 90°C, ensuring regioselectivity and preventing side reactions.[6]

-

Reaction Monitoring: After the addition is complete, continue stirring at 90°C. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup - Quenching: Cool the reaction mixture to room temperature and carefully add 1000 mL of water to quench the reaction and dissolve inorganic salts.[5][6]

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with MTBE.

-

Workup - Washing: Combine the organic phases and wash with an aqueous sodium sulfite solution. This step is critical to neutralize any remaining bromine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography to obtain the high-purity final product.[6][7]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key features: the electrophilic aldehyde group and the bromine-substituted aromatic ring.

-

Aldehyde Reactivity: The powerful, cumulative electron-withdrawing (-I) effects of the ortho-fluoro, meta-chloro, and para-bromo substituents make the carbonyl carbon exceptionally electrophilic. This enhances its susceptibility to nucleophilic attack, making it an excellent substrate for reactions like Wittig olefination, reductive amination, and aldol condensations. The ortho-fluoro group, in particular, exerts a strong inductive pull, significantly activating the aldehyde.[1][8]

-

Aromatic Ring Reactivity: The bromine atom at the 5-position is the primary site for cross-coupling reactions. It can be readily substituted using transition-metal catalysis, most notably in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkynyl, or amino groups, providing a powerful tool for molecular diversification.[1] The fluorine at the 2-position deactivates the ring towards further electrophilic substitution but activates the bromine for coupling reactions.[1]

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple an arylboronic acid with this compound.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene/Water mixture (e.g., 4:1)

Procedure:

-

Inert Atmosphere: To a flame-dried flask, add the aldehyde, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is a self-validating step; failure to exclude oxygen will deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

-

Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Development

The trifunctional nature of this compound makes it a strategic intermediate in several high-value research areas.

-

Pharmaceutical Synthesis: This compound is a key precursor for complex molecules in drug discovery. A US patent describes its use as an intermediate in the synthesis of 3-bromo-5-chloro-2-fluorobenzoic acid, a component in the development of kinase inhibitors.[9] It is also used in the preparation of peptide macrocycles designed to treat infections caused by multidrug-resistant bacteria like Acinetobacter baumannii.[10]

-

Agrochemicals: The presence of multiple halogens can enhance the biological activity and metabolic stability of agrochemical compounds. This aldehyde serves as a scaffold for creating novel pesticides and herbicides.

-

Materials Science: Halogenated aromatic compounds are explored for creating materials with specific electronic and optical properties, such as polymers and liquid crystals.[11]

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of this compound.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two signals in the aromatic region (likely doublets or doublet of doublets) and one singlet for the aldehyde proton (~10 ppm). |

| ¹³C NMR | Signals for the carbonyl carbon (~185-190 ppm) and aromatic carbons, with C-F and C-halogen couplings visible.[1] |

| ¹⁹F NMR | A single resonance, confirming the fluorine substitution.[1] |

| IR Spectroscopy | A strong C=O stretching band for the aldehyde (~1700 cm⁻¹), and C-Halogen stretching bands. |

| HRMS | High-resolution mass spectrometry should be used to confirm the exact molecular weight and isotopic pattern characteristic of a molecule containing both bromine and chlorine.[1] |

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related halogenated benzaldehydes provides a strong basis for safe handling protocols.[4][12][13]

Hazard Identification (Anticipated):

-

Skin Irritation: Causes skin irritation (H315).[12]

-

Eye Irritation: Causes serious eye irritation (H319).[12]

-

Respiratory Irritation: May cause respiratory irritation (H335).[12]

-

Harmful if Swallowed/Inhaled: May be harmful if swallowed or inhaled.[4]

Recommended Precautions:

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep under an inert atmosphere to prevent oxidation.[4]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13]

-

Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[13]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

References

- PubChem, "5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327", PubChem,

- Appchem, "this compound | 1280786-80-2", Appchem,

- Google Patents, "CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde", Google Patents,

- Google Patents, "US9284282B2 - Pyrazole compounds as B-Raf inhibitors", Google Patents,

- Protheragen, "5-Bromo-2-fluorobenzaldehyde", Protheragen,

- PubMed, "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines", PubMed,

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1280786-80-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. This compound CAS#: 1280786-80-2 [amp.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

5-Bromo-3-chloro-2-fluorobenzaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring three distinct halogen atoms and a reactive aldehyde group, makes it a valuable intermediate for the development of novel pharmaceuticals, agrochemicals, and materials.[1][2] The precise arrangement of electron-withdrawing groups on the phenyl ring significantly influences the reactivity of the aldehyde, rendering it a versatile synthon for various carbon-carbon and carbon-heteroatom bond-forming reactions.

The synthesis of such polysubstituted aromatic compounds presents a significant challenge, requiring careful consideration of regioselectivity and the compatibility of functional groups. This guide provides a comprehensive exploration of viable synthetic pathways to this compound, grounded in established principles of organic chemistry. As a senior application scientist, this document emphasizes not just the procedural steps but the underlying mechanistic rationale and strategic considerations that ensure a reproducible and efficient synthesis.

Retrosynthetic Analysis

A logical approach to devising a synthesis for this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, commercially available precursors. Two primary strategies emerge from this analysis, centered on the final bond formation to complete the molecule.

Caption: Retrosynthetic pathways for this compound.

This analysis identifies two key starting materials: 3-Chloro-2-fluorobenzaldehyde [3] for a late-stage bromination strategy, and 1-Bromo-3-chloro-2-fluorobenzene [4] for a late-stage formylation strategy. This guide will detail both approaches, with a primary focus on the electrophilic bromination pathway due to its predictable regioselectivity and milder reaction conditions.

Pathway 1: Electrophilic Bromination of 3-Chloro-2-fluorobenzaldehyde (Preferred Route)

This pathway represents the most direct and strategically sound approach. It leverages the inherent directing effects of the substituents already present on the aromatic ring to control the regiochemistry of the bromination reaction.

Scientific Rationale & Expertise

The success of this pathway hinges on the principles of electrophilic aromatic substitution (SEAr). The substituents on the 3-chloro-2-fluorobenzaldehyde ring collectively guide the incoming electrophile (Br+) to the desired C-5 position.

-

Directing Effects:

-

Fluorine (at C-2): A strongly activating ortho-, para-director due to its +M (mesomeric) effect, despite its -I (inductive) effect.

-

Chlorine (at C-3): A deactivating ortho-, para-director.

-

Aldehyde (at C-1): A strongly deactivating meta-director.

-

The cumulative effect is a powerful activation of the C-5 position, which is para to the strongly directing fluorine atom and ortho to the chlorine atom. The alternative ortho position to fluorine (C-3) is already occupied. The aldehyde group deactivates the C-2, C-4, and C-6 positions, further enhancing the selectivity for C-5. This convergence of directing effects makes the bromination at C-5 both electronically and sterically favored, promising a high yield of the desired isomer. This strategy is analogous to established protocols for the synthesis of other bromo-fluoro-benzaldehyde derivatives.[5][6][7][8]

Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

Materials:

-

3-Chloro-2-fluorobenzaldehyde (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

-

Concentrated Sulfuric Acid (H₂SO₄) (as solvent)

-

Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add concentrated sulfuric acid. Cool the flask to 0-5 °C in an ice bath.

-

Slowly add 3-chloro-2-fluorobenzaldehyde (1.0 eq) to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Once the aldehyde is fully dissolved, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Maintain the temperature at 0-5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with stirring. A precipitate of the crude product should form.

-

Extract the aqueous slurry with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium sulfite (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize residual acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford this compound as a pure solid.

Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Chloro-2-fluorobenzaldehyde | Commercially available precursor with favorable directing groups.[9] |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled, slow release of electrophilic bromine, minimizing side reactions. |

| Solvent/Catalyst | Concentrated H₂SO₄ | Acts as both solvent and a strong acid catalyst to polarize the Br-N bond in NBS, generating the Br+ electrophile. |

| Temperature | 0 °C to Room Temp. | Initial low temperature controls the exothermic reaction, while warming ensures completion. |

| Typical Yield | > 85% (Predicted) | Based on analogous, highly regioselective halogenation reactions.[7] |

| Purity | > 98% (Post-purification) | Recrystallization or chromatography are effective for removing minor isomers. |

Workflow Visualization

Caption: Experimental workflow for the bromination pathway.

Pathway 2: Formylation of 1-Bromo-3-chloro-2-fluorobenzene (Alternative Route)

This alternative pathway employs Directed ortho-Metalation (DoM), a powerful tool for regioselective functionalization of aromatic rings.[10]

Scientific Rationale & Expertise

DoM relies on a heteroatom-containing substituent to direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized aryllithium intermediate. In 1-bromo-3-chloro-2-fluorobenzene, the fluorine atom is the most powerful directing group on the ring.[11][12] It strongly directs lithiation to its ortho positions (C-1 and C-3).

-

Regioselectivity Challenges:

-

The C-1 and C-3 positions are already substituted with bromine and chlorine, respectively. Deprotonation is not possible at these sites.

-

The next most acidic proton is likely at C-6, which is ortho to the bromine. However, fluorine's directing ability is significantly stronger.

-

A major competing side reaction is lithium-halogen exchange , particularly with the bromine atom, which is faster than deprotonation at less acidic sites.

-

Therefore, while theoretically plausible, this route is mechanistically complex. Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) can sometimes favor deprotonation over exchange, but the outcome is not as certain as in the bromination pathway.[13] The reaction would require stringent anhydrous conditions and very low temperatures (typically -78 °C).

General Protocol Outline

-

Metalation: Dissolve 1-bromo-3-chloro-2-fluorobenzene in an anhydrous ethereal solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of n-BuLi or LDA (1.1 eq). Stir for 1-2 hours at -78 °C.

-

Formylation: Quench the resulting organometallic intermediate by adding anhydrous N,N-Dimethylformamide (DMF).

-

Work-up: Allow the reaction to warm to room temperature, quench with aqueous acid (e.g., 1M HCl), and extract with an organic solvent. Standard washing, drying, and purification steps would follow.

Workflow Visualization

Sources

- 1. scbt.com [scbt.com]

- 2. appchemical.com [appchemical.com]

- 3. 3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-BROMO-3-CHLORO-2-FLUOROBENZENE | 144584-65-6 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-Bromo-2-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. researchgate.net [researchgate.net]

- 12. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 13. ortho-Lithiation driven one-pot synthesis of quinazolines via [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 5-Bromo-3-chloro-2-fluorobenzaldehyde

Introduction

5-Bromo-3-chloro-2-fluorobenzaldehyde is a polysubstituted aromatic aldehyde with the chemical formula C₇H₃BrClFO and a molecular weight of approximately 237.45 g/mol .[1][2] The unique arrangement of electron-withdrawing halogen substituents and the reactive aldehyde group makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science. The precise structural elucidation of such molecules is paramount to ensuring the desired reactivity, purity, and ultimately, the efficacy and safety of the final products.

This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not just presenting the data, but on explaining the causal relationships between the molecular structure and the resulting spectral features, offering a self-validating framework for its identification.

Molecular Structure and Spectroscopic Implications

The substitution pattern on the benzene ring is the primary determinant of the compound's spectroscopic signature. The aldehyde group, along with the fluorine, chlorine, and bromine atoms, creates a unique electronic environment that influences every proton and carbon atom.

Caption: 2D structure of this compound.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework

Proton NMR is the frontline technique for determining the number and electronic environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration values are all critical pieces of the structural puzzle.

Experimental Protocol: A Self-Validating Approach

-

Sample Preparation: A ~5-10 mg sample of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The choice of CDCl₃ is crucial as it is chemically inert and its residual proton signal (at ~7.26 ppm) serves as an internal reference.

-

Instrumentation: Data is acquired on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is essential for resolving complex splitting patterns in polysubstituted aromatics.

-

Data Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle to ensure adequate signal without saturation, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Sixteen scans are typically co-added to improve the signal-to-noise ratio.

Predicted Data & Interpretation

The structure contains three distinct types of protons: one aldehyde proton and two aromatic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.3 | d | JHF ≈ 2-4 Hz | 1H | H-aldehyde |

| ~7.95 | dd | JHH ≈ 2 Hz, JHF ≈ 6-8 Hz | 1H | H-6 |

| ~7.70 | dd | JHH ≈ 2 Hz, JHF ≈ 2-4 Hz | 1H | H-4 |

Causality Behind the Predictions:

-

Aldehyde Proton (H-aldehyde): This proton is attached to a carbonyl carbon, making it highly deshielded and shifting it far downfield to ~10.3 ppm. It may exhibit a small coupling to the fluorine atom at the 2-position (a four-bond coupling, ⁴JHF), appearing as a narrow doublet.

-

Aromatic Protons (H-4, H-6):

-

H-6: This proton is ortho to the bromine atom and the aldehyde group, and meta to the fluorine and chlorine atoms. The strong deshielding effect of the adjacent aldehyde group places it further downfield. It is split into a doublet of doublets (dd) due to coupling with H-4 (meta coupling, ⁴JHH, typically small at ~2 Hz) and the fluorine atom at C-2 (four-bond coupling, ⁴JHF).

-

H-4: This proton is situated between the chlorine and bromine atoms. It is also split into a doublet of doublets by coupling to H-6 (⁴JHH) and the fluorine atom at C-2 (a longer-range five-bond coupling, ⁵JHF, which may be smaller).

-

Caption: Key ¹H-¹⁹F and ¹H-¹H spin-spin coupling interactions.

Carbon (¹³C) NMR Spectroscopy: Probing the Carbon Backbone

¹³C NMR spectroscopy provides a definitive count of the unique carbon atoms in a molecule and offers insights into their chemical nature (e.g., carbonyl, aromatic, halogen-substituted).

Experimental Protocol

The sample prepared for ¹H NMR can be used directly. The standard experiment is a proton-decoupled ¹³C NMR spectrum, which simplifies the spectrum to single lines for each unique carbon atom. This decoupling enhances the signal via the Nuclear Overhauser Effect (NOE). A wider spectral width (0-220 ppm) is necessary to capture all carbon signals.

Predicted Data & Interpretation

The molecule has seven unique carbon atoms, and therefore, seven distinct signals are expected in the proton-decoupled spectrum.

| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, Hz) | Assignment |

| ~188 (d) | ~2-5 | C-aldehyde |

| ~160 (d) | ~250-270 | C-2 (C-F) |

| ~138 (d) | ~3-5 | C-6 |

| ~135 (s) | - | C-3 (C-Cl) |

| ~130 (d) | ~2-4 | C-4 |

| ~125 (s) | - | C-5 (C-Br) |

| ~120 (d) | ~15-25 | C-1 |

Causality Behind the Predictions:

-

Carbonyl Carbon (C-aldehyde): The C=O bond results in a highly deshielded signal, typically appearing around 188 ppm. It will likely appear as a small doublet due to two-bond coupling with the fluorine (²JCF).

-

Aromatic Carbons:

-

C-2 (C-F): The carbon directly bonded to fluorine exhibits the most dramatic effect: a large downfield shift and a very large one-bond coupling constant (¹JCF) of 250-270 Hz. This is an unmistakable diagnostic feature.

-

C-1, C-3: The carbons adjacent to the C-F bond will also show coupling (²JCF), though smaller.

-

C-Br and C-Cl: The carbons directly attached to bromine and chlorine are shifted downfield relative to an unsubstituted benzene ring but are identifiable by their lack of a large C-F coupling constant. Their precise shifts are influenced by the combined electronic effects of all substituents. The University of Wisconsin's collection of organic chemistry data provides extensive reference tables for such shifts.[3]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Experimental Protocol

A modern and simple method is Attenuated Total Reflectance (ATR). A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact. The IR spectrum is then recorded. This method requires minimal sample preparation and is non-destructive.

Predicted Data & Interpretation

The IR spectrum provides a clear "fingerprint" confirming the key functional moieties.

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | C-H Aromatic Stretch | Medium to Weak |

| 2850 - 2810 | C-H Aldehyde Stretch | Weak (often two bands) |

| 2750 - 2710 | C-H Aldehyde Stretch | Weak (Fermi resonance) |

| 1715 - 1695 | C=O Aldehyde Stretch | Strong, Sharp |

| 1600 - 1450 | C=C Aromatic Stretch | Medium to Strong |

| 1300 - 1000 | C-F, C-Cl Stretch | Strong |

| < 800 | C-Br Stretch | Medium |

Authoritative Grounding: The presence of a strong, sharp absorption band around 1700 cm⁻¹ is definitive evidence for the carbonyl (C=O) group of the aldehyde.[4] The weaker, but characteristic, C-H aldehyde stretches near 2820 cm⁻¹ and 2720 cm⁻¹ further validate this assignment. The various C-Halogen stretches appear in the fingerprint region and, while complex, contribute to the unique overall spectrum of the compound.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Experimental Protocol

Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

Predicted Data & Interpretation

-

Molecular Ion (M⁺) Cluster: The most crucial piece of data is the molecular ion peak. Due to the natural abundance of isotopes for bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a single molecular ion peak will not be observed. Instead, a characteristic cluster of peaks will appear:

-

m/z ≈ 236: Corresponding to [C₇H₃⁷⁹Br³⁵ClFO]⁺

-

m/z ≈ 238: A combination of [C₇H₃⁸¹Br³⁵ClFO]⁺ and [C₇H₃⁷⁹Br³⁷ClFO]⁺

-

m/z ≈ 240: Corresponding to [C₇H₃⁸¹Br³⁷ClFO]⁺ The relative intensities of these peaks create a unique pattern that is a virtual fingerprint for a compound containing one Br and one Cl atom.

-

-

Key Fragmentation Pathways:

-

[M-29]⁺: Loss of the aldehyde group (CHO), a common fragmentation for benzaldehydes.

-

[M-79/81]⁺: Loss of the bromine radical.

-

[M-35/37]⁺: Loss of the chlorine radical.

-

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Conclusion

The structural elucidation of this compound is a clear example of the synergy between different spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy provides rapid confirmation of the essential aldehyde functional group. Finally, mass spectrometry unequivocally establishes the molecular weight and elemental composition through its distinct isotopic pattern. Together, these methods provide a robust, self-validating dataset that confirms the identity and purity of this important chemical building block, ensuring its reliable use in research and development.

References

- PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]

- Supporting Information for an organic chemistry public

- Appchem. This compound. [Link]

- ResearchGate. 2-Bromo-5-fluorobenzaldehyde. [Link]

- SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]

- Google Patents. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

- NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. [Link]

- NIST WebBook. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]

- ResearchGate. Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. [Link]

- Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-3-chloro-2-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-bromo-3-chloro-2-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. This document outlines the theoretical prediction of the ¹H NMR spectrum, detailing the chemical shifts (δ) and spin-spin coupling constants (J) based on first principles of substituent effects and coupling mechanisms. A detailed, field-proven experimental protocol for acquiring high-resolution spectra is provided, followed by a thorough guide to spectral interpretation. This whitepaper is designed to serve as an essential resource for researchers, enabling accurate structural verification and a deeper understanding of the magnetic environments within this complex molecule.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic compound whose structural complexity makes it a valuable intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1][2] The precise arrangement of four distinct substituents—an aldehyde, fluorine, chlorine, and bromine—on the benzaldehyde scaffold creates a unique electronic and steric environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules in solution.[3] For a molecule like this compound, ¹H NMR is indispensable for confirming its identity and purity. It provides critical information through three key parameters:

-

Chemical Shift (δ): Reveals the electronic environment of each proton.[4]

-

Signal Integration: Determines the relative number of protons generating a signal.[3]

-

Spin-Spin Coupling (Multiplicity & J-values): Elucidates the connectivity of protons and their spatial relationships with neighboring nuclei, including fluorine.[5]

This guide provides a predictive analysis and a practical framework for acquiring and interpreting the ¹H NMR spectrum of this specific molecule, empowering scientists to confidently utilize it in their research endeavors.

Theoretical ¹H NMR Spectrum Prediction

A robust understanding of the expected spectrum is crucial before any experimental work is undertaken. This section deconstructs the molecular structure to predict the chemical shifts and coupling patterns.

Molecular Structure and Proton Environments

The structure of this compound contains three distinct proton environments, which will give rise to three unique signals in the ¹H NMR spectrum:

-

The aldehyde proton (H-1).

-

The aromatic proton at position 4 (H-4).

-

The aromatic proton at position 6 (H-6).

Figure 1: Structure of this compound with proton numbering.

Prediction of Chemical Shifts (δ)

The chemical shift of each proton is determined by the cumulative electronic effects (inductive and resonance) of the substituents on the aromatic ring.

-

Aldehyde Proton (H-1): The proton attached to the carbonyl carbon of an aldehyde is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the C=O bond. Its chemical shift is expected to be in the far downfield region, typically between 9.5 and 10.5 ppm.[6][7][8]

-

Aromatic Protons (H-4 and H-6): The baseline chemical shift for benzene protons is ~7.27 ppm. The final shift is predicted by considering the additive effects of each substituent.

-

Substituent Effects: All four substituents (-CHO, -F, -Cl, -Br) are electron-withdrawing, which generally deshields (shifts downfield) the aromatic protons.[9][10] The halogens exhibit a complex interplay of strong inductive withdrawal and weaker resonance donation.[11]

-

H-4 Prediction: This proton is ortho to the chlorine, meta to the bromine and aldehyde group, and para to the fluorine. The strong deshielding effect from the ortho chlorine atom will be dominant.

-

H-6 Prediction: This proton is ortho to both the fluorine and bromine atoms, and meta to the chlorine and aldehyde groups. The combined deshielding from two ortho halogens is expected to shift this proton significantly downfield, likely more so than H-4.

-

Prediction of Spin-Spin Coupling (J)

Spin-spin coupling provides through-bond connectivity information. In this molecule, both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings are expected.

-

¹H-¹H Coupling:

-

¹H-¹⁹F Coupling:

-

H-6 and F-2: This is a three-bond (ortho) coupling. ³J_HF couplings are significant and are expected to be in the range of 6-10 Hz.

-

H-4 and F-2: This is a five-bond (para) coupling. ⁵J_HF long-range couplings are generally small, often 0-2 Hz, and may manifest as signal broadening rather than a distinct splitting.[13]

-

H-1 (Aldehyde) and F-2: A four-bond ⁴J_HF coupling is possible. This through-space or through-bond interaction is often observed in ortho-fluorobenzaldehydes and is typically small, around 1-4 Hz.[14][15]

-

Predicted Spectrum Summary

Based on the analysis above, the following spectral parameters are predicted.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-1 (CHO) | 9.8 – 10.2 | Doublet (d) or Singlet (s) | ⁴J_HF ≈ 1-4 |

| H-6 | 7.9 – 8.2 | Doublet of Doublets (dd) | ³J_HF ≈ 6-10; ⁴J_H6-H4 ≈ 1-3 |

| H-4 | 7.7 – 7.9 | Doublet of Doublets (dd) | ⁴J_H4-H6 ≈ 1-3; ⁵J_HF ≈ 0-2 |

Experimental Protocol for High-Resolution ¹H NMR Acquisition

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data. This protocol is designed to be a self-validating system for the accurate characterization of the title compound.

Figure 2: Standard workflow for NMR sample preparation, acquisition, and processing.

Materials and Instrumentation

-

Compound: this compound (≥98% purity).

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Apparatus: 5 mm high-precision NMR tube, volumetric pipette, analytical balance.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.

-

Dissolution: Add ~0.6 mL of CDCl₃ (with TMS) to the vial. Gently vortex until the solid is fully dissolved.

-

Transfer: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detection coil (typically ~4 cm).

NMR Instrument Parameters (400 MHz Example)

The causality for these parameter choices is to balance signal-to-noise with experimental time while ensuring high resolution.

-

Pulse Program: zg30 (A standard 30-degree pulse experiment).

-

Acquisition Time (AQ): ~4 seconds. Rationale: Allows for sharp signals by letting the FID decay sufficiently.

-

Relaxation Delay (D1): 2 seconds. Rationale: Ensures quantitative relaxation for accurate integration, especially for aromatic protons.

-

Number of Scans (NS): 16. Rationale: Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

-

Spectral Width (SW): 20 ppm. Rationale: A wide window to ensure all signals, including the downfield aldehyde proton, are captured.

-

Receiver Gain (RG): Set automatically by the instrument to avoid signal clipping.

Data Processing

-

Fourier Transform (FT): Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes. Apply an automatic baseline correction algorithm.

-

Calibration: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual CHCl₃ signal can be set to 7.26 ppm.

Detailed Spectrum Interpretation

This section describes the analysis of a hypothetical high-resolution spectrum based on the theoretical predictions.

Figure 3: Predicted spin-spin coupling network for the key nuclei.

-

Signal at ~10.0 ppm (H-1, Aldehyde):

-

Integration: 1H.

-

Multiplicity: Expected to be a narrow doublet. The splitting of ~2 Hz corresponds to the ⁴J_HF coupling to the fluorine at position 2. This confirms the through-space interaction between the aldehyde proton and the ortho-fluorine substituent.

-

-

Signal at ~8.0 ppm (H-6, Aromatic):

-

Integration: 1H.

-

Multiplicity: A doublet of doublets (dd). This pattern arises from two distinct couplings. The larger coupling of ~8 Hz is attributed to the ³J_HF (ortho) coupling with the fluorine atom. The smaller coupling of ~2.5 Hz corresponds to the ⁴J_HH (meta) coupling with H-4. This assignment confirms the proton's position adjacent to both the fluorine and bromine atoms.

-

-

Signal at ~7.8 ppm (H-4, Aromatic):

-

Integration: 1H.

-

Multiplicity: A doublet of doublets (dd) or a broadened doublet. The primary splitting of ~2.5 Hz is due to the ⁴J_HH (meta) coupling with H-6. A smaller coupling or broadening of ~1 Hz can be attributed to the long-range ⁵J_HF (para) coupling to the fluorine atom. The upfield position relative to H-6 is consistent with it being ortho to only one halogen (chlorine).

-

Conclusion

The ¹H NMR spectrum of this compound is a distinctive and information-rich fingerprint of its molecular structure. The three observable protons exhibit predictable chemical shifts and complex, yet interpretable, splitting patterns. The downfield aldehyde proton appears as a doublet due to four-bond coupling with fluorine. The two aromatic protons appear as distinct doublets of doublets, with their chemical shifts and coupling constants providing unambiguous evidence for their positions relative to the array of halogen substituents. This technical guide provides the theoretical foundation and practical methodology for researchers to confidently acquire, analyze, and interpret the ¹H NMR spectrum of this important synthetic building block.

References

- Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

- Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

- Iowa State University. NMR Coupling Constants.

- Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. [Link]

- Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. [Link]

- University of Calgary. Spectroscopy Tutorial: Aldehydes. [Link]

- University of the West Indies, Mona. Common Chemical Shift Values. [Link]

- University College London. Chemical shifts. [Link]

- Modgraph Consultants Ltd. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]

- Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. [Link]

- Abraham, R. J., et al. 1H NMR Chemical Shifts. [Link]

- ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

- Organic Chemistry D

- University of Regensburg. 1H NMR Spectroscopy. [Link]

- Scribd.

- Supporting Information. General procedure for the synthesis of aldehydes. [Link]

- Williamson, K. L., & Fenstermaker, J. (1966). Long-range proton-fluorine coupling in a rigid system. Journal of the American Chemical Society. [Link]

- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy. [Link]

- PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]

- The University of Liverpool Repository. (2009). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

- PubChem. 3-Bromo-5-chloro-2-fluorobenzaldehyde. [Link]

- Modgraph Consultants Ltd. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]

- Chem-Impex. 5-Bromo-2-fluorobenzaldehyde. [Link]

- SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]

- NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]

- Fatima, A., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Common Chemical Shift Values [aris.gusc.lv]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. catalogimages.wiley.com [catalogimages.wiley.com]

- 11. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the ¹³C NMR Analysis of 5-Bromo-3-chloro-2-fluorobenzaldehyde

Introduction

In the landscape of modern synthetic chemistry and drug development, the unambiguous structural elucidation of complex organic molecules is paramount. Polysubstituted aromatic compounds, such as 5-Bromo-3-chloro-2-fluorobenzaldehyde, present a unique analytical challenge due to the intricate interplay of electronic and steric effects from multiple substituents. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive tool, offering direct insight into the carbon skeleton of a molecule.[1][2] Unlike ¹H NMR, which provides information about protons and their immediate environment, ¹³C NMR allows for the direct observation of each unique carbon atom, making it indispensable for confirming connectivity and substitution patterns on a complex aromatic ring.[3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the ¹³C NMR analysis of this compound. Moving beyond a simple data sheet, this document synthesizes theoretical principles for spectral prediction with a field-proven, step-by-step experimental protocol for data acquisition. The causality behind experimental choices is explained, ensuring that the described methodology forms a self-validating system for achieving accurate and reliable results.

Part 1: Theoretical Principles and Spectral Prediction

A robust analysis begins not in the lab, but with a foundational understanding of the molecule's electronic structure. Predicting the ¹³C NMR spectrum of this compound requires a systematic evaluation of how each substituent electronically perturbs the benzene ring.

Fundamental Principles of ¹³C NMR

¹³C NMR spectroscopy is based on the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%.[4] The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment. Electronegative atoms or electron-withdrawing groups decrease the electron density around a carbon nucleus, "deshielding" it from the external magnetic field and causing its resonance signal to appear further downfield (at a higher ppm value).[5][6] Conversely, electron-donating groups increase electron density, "shielding" the nucleus and shifting its signal upfield (to a lower ppm value). A key advantage of ¹³C NMR is its wide chemical shift range, typically 0-220 ppm, which minimizes signal overlap even in complex molecules.[7][8]

Analysis of Substituent Effects

The chemical shifts of the aromatic carbons in this compound are governed by the cumulative inductive and resonance effects of the four distinct substituents.

-

Aldehyde Group (-CHO): This group is strongly electron-withdrawing due to the electronegativity of the oxygen atom. It deactivates the ring through both the inductive effect (-I) and the resonance effect (-R). This will significantly deshield the carbonyl carbon itself, as well as the ipso-carbon (C-1) and the carbon para to it (C-4).[9][10]

-

Halogens (-F, -Cl, -Br): Halogens exert a dual influence. They are highly electronegative, withdrawing electron density through the sigma bonds (a strong -I effect), which deshields the directly attached carbon (ipso). However, they also possess lone pairs of electrons that can be donated into the aromatic π-system (a +R effect), which tends to shield the ortho and para positions.[11][12]

-

Fluorine: Possesses the strongest -I effect and a moderate +R effect.

-

Chlorine: Has a weaker -I effect and a weaker +R effect compared to fluorine.[13][14]

-

Bromine: Exhibits the weakest -I effect among the three. Additionally, heavy atoms like bromine can introduce spin-orbit coupling effects, which can further influence the chemical shift of the attached carbon.[14][15]

-

The following diagram illustrates the primary electronic forces at play.

Predicted ¹³C Chemical Shifts

Based on the additive nature of substituent chemical shifts (SCS) and fundamental principles, we can predict the approximate chemical shift for each of the seven unique carbons. The base value for benzene is ~128.5 ppm, and for the benzaldehyde carbonyl carbon is ~192 ppm.[10][16]

| Carbon Atom | Attached Substituent(s) | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (C7) | Aldehyde | ~188 - 192 | The carbonyl carbon is inherently highly deshielded. The ortho-fluorine's strong inductive withdrawal may shift it slightly upfield compared to unsubstituted benzaldehyde due to complex electronic interactions.[9][17] |

| C-2 | -F | ~158 - 162 (doublet) | Directly bonded to the most electronegative atom (F), causing significant deshielding. A large one-bond C-F coupling (¹JCF ≈ 250 Hz) will split this signal into a doublet. |

| C-5 | -Br | ~128 - 132 | The inductive effect of bromine is offset by its position relative to other groups. The heavy atom effect can also contribute unpredictably to the shielding.[11][14] |

| C-1 | -CHO | ~126 - 130 | The ipso-carbon to the aldehyde is deshielded. However, it is also ortho to the fluorine and para to the bromine, whose +R effects will provide some shielding, resulting in a complex net effect. |

| C-3 | -Cl | ~124 - 128 | Directly bonded to chlorine, causing deshielding. It is also ortho to both the fluorine and bromine, whose +R effects will counteract this, likely placing it in the main aromatic region. |

| C-4 | -H | ~122 - 126 | This carbon is para to the strongly withdrawing aldehyde group, which would cause deshielding. However, it is also ortho to the bromine and meta to the fluorine and chlorine, leading to a complex balance of shielding and deshielding effects. |

| C-6 | -H | ~115 - 119 | Positioned ortho to the aldehyde group (deshielding) but also para to the chlorine and ortho to the C-1 carbon. The powerful +R effect from the para fluorine will likely cause significant shielding, moving this signal upfield. |

Part 2: A Validated Experimental Protocol for Data Acquisition

The following protocol is designed to yield a high-quality, high-resolution ¹³C NMR spectrum suitable for unambiguous structural confirmation.

Experimental Workflow

Step-by-Step Methodology

1. Sample Preparation:

- Analyte & Solvent: Accurately weigh 20-30 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent starting choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[18]

- Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its four equivalent carbons defined as 0.0 ppm.[13]

- Filtration & Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Spectrometer Setup and Calibration (Example: 125 MHz Spectrometer):

- Insert the NMR tube into the spectrometer.

- Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. The lock system uses this signal to counteract any magnetic field drift during the experiment.

- Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. This is critical for achieving sharp, well-resolved peaks.

3. Data Acquisition Parameters:

- The following parameters for a standard proton-decoupled ¹³C experiment are recommended. The key is to ensure sufficient relaxation and a high number of scans to detect the weak signals from the low-abundance ¹³C nuclei, especially the non-protonated (quaternary) carbons.[7][19]

| Parameter | Recommended Value | Rationale / Justification |

| Pulse Program | zgpg30 or similar | Standard proton-decoupled experiment with a 30° pulse angle. |

| Pulse Angle | 30° | A smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signals, especially those of quaternary carbons which have long relaxation times (T1). |

| Spectral Width (SW) | 240 ppm (approx. 30,000 Hz) | Ensures the full range of expected chemical shifts, from TMS (0 ppm) to beyond the carbonyl region (~200 ppm), is captured.[3] |

| Acquisition Time (AT) | ~1.5 s | Provides adequate digital resolution to distinguish closely spaced peaks in the aromatic region. |

| Relaxation Delay (D1) | 2.0 s | A crucial delay to allow magnetization to return towards equilibrium between pulses. While longer delays (5x T1) are needed for true quantitative analysis, 2s is a good compromise for high-quality qualitative data.[20] |

| Number of Scans (NS) | 2048 or higher | Required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. More scans may be necessary for very dilute samples. |

| Temperature | 298 K (25 °C) | Standard operating temperature. Ensure it is stable throughout the experiment. |

4. Data Processing:

- Apply an exponential multiplication (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

- Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

- Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

- Apply a baseline correction to ensure the baseline is flat across the spectrum.

- Calibrate the spectrum by setting the TMS peak to δ 0.0 ppm. The CDCl₃ solvent signal should appear as a triplet at approximately δ 77.16 ppm.[8]

Part 3: Spectral Interpretation and Validation

The processed spectrum provides the empirical data to validate the theoretical predictions.

Interpreting the Acquired Spectrum

-

Signal Count: The first validation check is the number of signals. The spectrum should display exactly seven distinct resonances, corresponding to the seven chemically non-equivalent carbon atoms in the molecule.[5]

-

Chemical Shift Assignment:

-

The signal furthest downfield (likely ~188-192 ppm) is assigned to the carbonyl carbon (C7) .[17]

-

The doublet with a large coupling constant (~250 Hz) in the region of 158-162 ppm is unequivocally assigned to C-2 , the carbon bearing the fluorine atom.

-

The remaining five signals in the aromatic region (approx. 115-132 ppm) must be assigned by comparing their observed chemical shifts to the predictions in Table 1.

-

-

Signal Intensity and Quaternary Carbons: Pay close attention to the peak intensities. The signals for the quaternary carbons (C-1, C-2, C-3, and C-5) are expected to be significantly less intense than those for the protonated carbons (C-4, C-6, and C7-H). This is due to their longer T1 relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal of proton-attached carbons during broadband decoupling.[3][8] This intensity difference serves as a powerful confirmation tool for assignment.

Advanced Techniques for Unambiguous Assignment

For absolute confirmation, especially for the closely spaced signals in the aromatic region, advanced NMR experiments are invaluable.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons (none in this molecule), while quaternary carbons would be absent. This would definitively identify the signals for C-4, C-6, and C-7.[2][3]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D plot showing correlation peaks between carbons and their directly attached protons. It would show correlations for C4-H4, C6-H6, and C7-H7, providing definitive assignments for these three carbons based on the ¹H NMR spectrum.[2]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. For example, the aldehyde proton (H7) would show a correlation to C-1 and C-6, locking in their assignments. This is the ultimate tool for piecing together the molecular puzzle.[2]

The convergence of the predicted spectrum with the data from these 1D and 2D NMR experiments provides a self-validating and irrefutable confirmation of the structure of this compound.

Conclusion

The ¹³C NMR analysis of this compound is a prime example of how modern spectroscopy is applied to solve complex structural problems. A successful analysis is not merely the result of running a sample but is built upon a tripartite foundation: a deep understanding of the underlying physical organic principles that govern chemical shifts, a meticulously executed experimental protocol designed to yield high-fidelity data, and a systematic approach to spectral interpretation. By integrating theoretical prediction with robust data acquisition and validation, researchers can confidently and unambiguously determine the structure of even the most challenging molecules, accelerating progress in chemical synthesis and drug discovery.

References

- J. A. P. Martins, et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.

- B. M. Fung & C. F. Tong. (1985). Carbon-13 chemical shift tensors of halobenzenes. Journal of the American Chemical Society, 107(11), 3333-3336.

- R. V. Viesser, et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.

- R. V. Viesser, et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259.

- J. A. P. Martins, et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate.

- A. J. Amass, et al. (2000). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 49(4), 413-419.

- E. M. Schulman, et al. (1974). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. The Journal of Organic Chemistry, 39(19), 2886-2891.

- Doc Brown's Chemistry. database C-13 NMR SPECTROSCOPY INDEX.

- S. Perumal, et al. (1993). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Indian Academy of Sciences.

- Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy.

- G. Tescari, et al. (2004). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 108(22), 4750-4759.